

Methyl 2-(sulfamoylmethyl)benzoate as a Carbonic Anhydrase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 2-(sulfamoylmethyl)benzoate
Cat. No.:	B053720

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Abstract

This technical guide provides an in-depth overview of **methyl 2-(sulfamoylmethyl)benzoate** and its potential as a carbonic anhydrase (CA) inhibitor. While direct inhibitory data for **methyl 2-(sulfamoylmethyl)benzoate** is not extensively available in the public domain, this guide leverages data from structurally related compounds, specifically methyl 5-sulfamoyl-benzoates, to provide a comprehensive understanding of the core principles of targeting carbonic anhydrases with this class of molecules.^{[1][2][3]} This document covers the synthesis, quantitative inhibitory data against various CA isozymes, detailed experimental protocols for assessing inhibition, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.^{[4][5][6]} This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, respiration, and biosynthesis.^{[4][7][8]} Twelve catalytically active CA isozymes have been identified in humans, each with distinct tissue distribution and physiological roles.^{[1][2]}

The involvement of certain CA isoforms in pathological conditions has rendered them attractive targets for drug development.[1][2][7] For instance, CA II is a well-established target for diuretics and anti-glaucoma drugs.[9][10] More recently, the tumor-associated isoform CA IX has gained significant attention as an anticancer target.[1][2] CA IX is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[1][2] Therefore, selective inhibitors of CA IX are being actively pursued as novel anticancer therapeutics.[1][2]

Sulfonamides are a well-established class of CA inhibitors, known to bind to the zinc ion in the enzyme's active site.[8] **Methyl 2-(sulfamoylmethyl)benzoate** belongs to this class of compounds and represents a scaffold of interest for the design of potent and selective CA inhibitors.

Quantitative Inhibitory Data

While specific inhibitory data for **methyl 2-(sulfamoylmethyl)benzoate** is not readily available in the cited literature, extensive data exists for a series of structurally related methyl 5-sulfamoyl-benzoates.[1][2][3] This data provides valuable insights into the structure-activity relationship (SAR) and the potential for achieving isoform selectivity with this chemical scaffold. The following tables summarize the binding affinities (Kd) of a selection of these compounds against all twelve catalytically active human CA isozymes.

Table 1: Observed Dissociation Constants (Kd, nM) of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates against Human Carbonic Anhydrase Isoforms.[1]

Compound	CA I	CA II	CA III	CA IV	CA V _A	CA V _B	CA VI	CA VII	CA IX	CA XII	CA XIII	CA XIV
4b	>10000	15	>10000	2.5	100	1.8	0.8	0.5	0.12	1.2	10	15
3b	>10000	20	>10000	3.0	120	2.0	1.0	0.6	0.15	1.5	12	18
7b	>10000	18	>10000	2.8	110	1.9	0.9	0.55	0.13	1.4	11	16

Data extracted from Matulienè et al., Int. J. Mol. Sci. 2021, 23(1), 130.[1][2]

Table 2: Intrinsic Dissociation Constants (Kd, pM) of Selected Compounds, Corrected for Binding-Linked Protonation Reactions.[1]

Compound	CA IX
4b	0.08

Data extracted from Matulienè et al., Int. J. Mol. Sci. 2021, 23(1), 130.[1][2]

These tables highlight the remarkable potency and selectivity of certain methyl 5-sulfamoylbenzoate derivatives for the tumor-associated CA IX isoform, with compound 4b exhibiting a Kd of 0.12 nM and an intrinsic dissociation constant of just 0.08 pM.[1][2] The high selectivity over other isoforms is a critical attribute for minimizing potential side effects.

Experimental Protocols

The determination of the inhibitory potency of compounds like **methyl 2-(sulfamoylmethyl)benzoate** against carbonic anhydrases involves specific and sensitive assays. Below are detailed methodologies for key experiments.

General Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)

This colorimetric assay is a widely used method for screening and characterizing CA inhibitors. [7][8]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction is reduced in a concentration-dependent manner.[7][8]

Materials and Reagents:[7]

- Human or bovine carbonic anhydrase

- p-Nitrophenyl acetate (p-NPA)
- Test compound (e.g., **Methyl 2-(sulfamoylmethyl)benzoate**) and a known CA inhibitor (e.g., Acetazolamide)
- Tris-HCl buffer (50 mM, pH 7.4-8.3)
- DMSO or acetonitrile
- 96-well microplate
- Microplate reader

Procedure:[[7](#)]

- Reagent Preparation:
 - Prepare a 50 mM Tris-HCl buffer, pH 7.5.
 - Prepare a stock solution of CA (e.g., 1 mg/mL) in cold assay buffer.
 - Prepare a working solution of CA by diluting the stock solution to the desired concentration (e.g., 10-60 units/mL) in cold assay buffer just before use.
 - Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh daily.
 - Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- Plate Setup (in triplicate):
 - Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
 - Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
 - Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

- Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
- Enzyme-Inhibitor Pre-incubation:
 - Add 158 µL of assay buffer to the appropriate wells.
 - Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
 - Add 20 µL of the CA Working Solution to all wells except the blank.
 - Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
 - Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
- Data Analysis:
 - Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve ($\Delta\text{Abs}/\text{min}$).
 - Calculate the percent inhibition using the formula: % Inhibition = $[(V_{\text{max_activity}} - V_{\text{inhibitor}}) / V_{\text{max_activity}}] * 100$
 - Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Synthesis of Methyl 2-Halo-5-Sulfamoyl-Benzoates

The synthesis of the parent scaffold for the compounds with known inhibitory data is a multi-step process.[\[1\]](#)

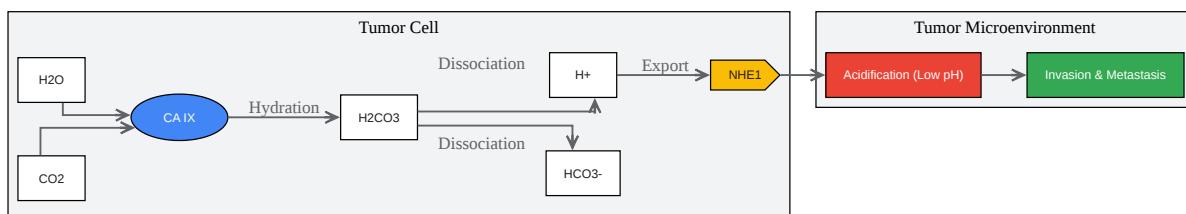
General Procedure:[\[1\]](#)

- The appropriate 2,4-dihalo-5-sulfamoylbenzoic acid is refluxed in methanol with concentrated sulfuric acid for 20 hours.
- The reaction mixture is concentrated under reduced pressure to yield the methyl 2,4-dihalo-5-sulfamoyl-benzoate.
- Nucleophilic substitution of the halogen at the 4-position is achieved by reacting with various thiols in the presence of a base.
- Further modifications, such as oxidation of the sulfide to a sulfone, can be performed using an oxidizing agent like peracetic acid.

Visualizations

Signaling Pathway: Role of CA IX in the Tumor Microenvironment

The following diagram illustrates the role of carbonic anhydrase IX in acidifying the tumor microenvironment, a key process in tumor progression.

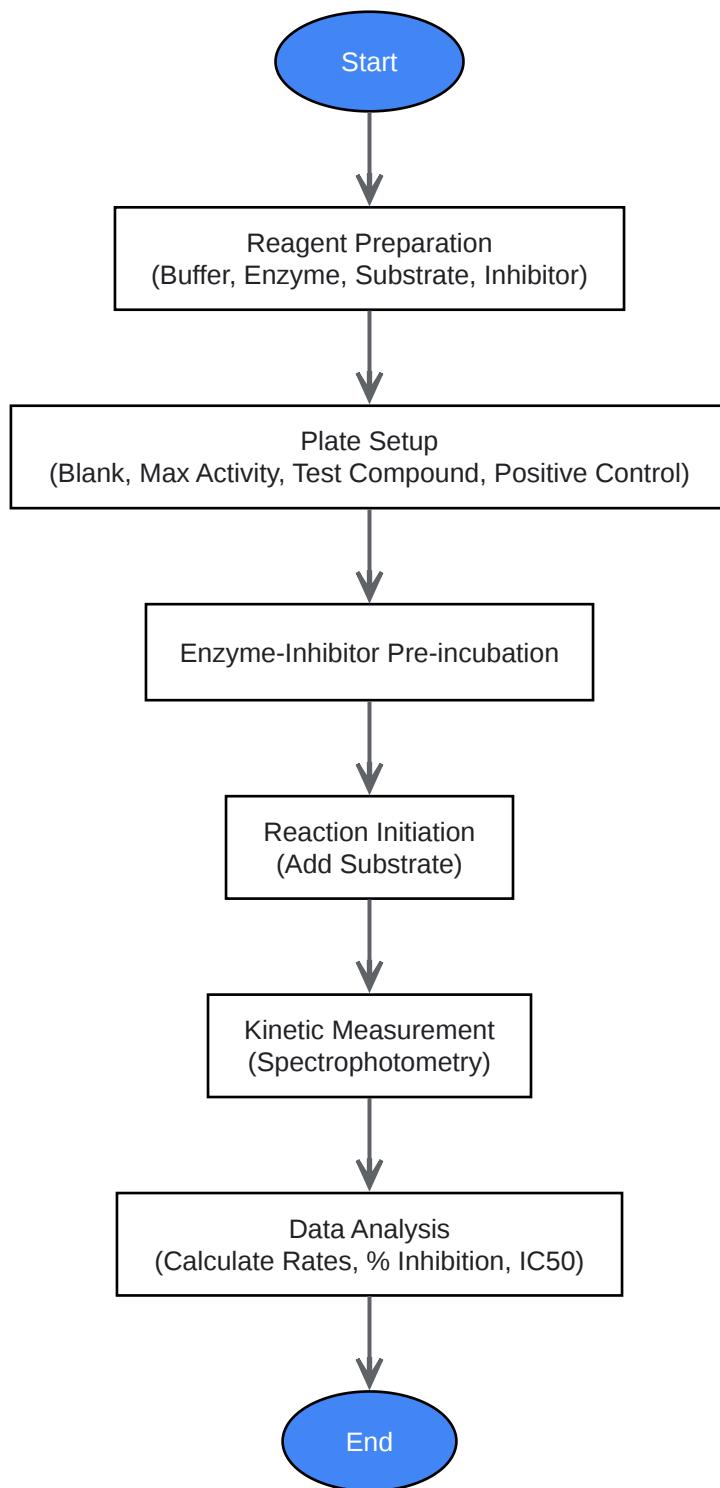


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Caption: Role of CA IX in tumor microenvironment acidification.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of a test compound against carbonic anhydrase.



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Caption: Workflow for CA inhibition assay.

Conclusion

While direct experimental data for **methyl 2-(sulfamoylmethyl)benzoate** as a carbonic anhydrase inhibitor is limited in the reviewed literature, the analysis of closely related methyl 5-sulfamoyl-benzoates provides a strong rationale for its potential as a potent and selective inhibitor, particularly against the anticancer target CA IX. The high affinity and selectivity observed for this scaffold underscore its promise for further drug development efforts. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the inhibitory activity of **methyl 2-(sulfamoylmethyl)benzoate** and other novel sulfonamide-based CA inhibitors. Further investigation into this specific compound is warranted to fully elucidate its therapeutic potential.

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